disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate

Catalog No.
S597374
CAS No.
6381-92-6
M.F
C10H18N2Na2O10
M. Wt
372.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carb...

CAS Number

6381-92-6

Product Name

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate

IUPAC Name

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate

Molecular Formula

C10H18N2Na2O10

Molecular Weight

372.24 g/mol

InChI

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2

InChI Key

OVBJJZOQPCKUOR-UHFFFAOYSA-L

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Na+]

Solubility

SOL IN SOLN OF ALKALI HYDROXIDES
Insoluble in common organic solvents
In water, 1,000 mg/L at 25 °C
9.26e+00 g/L
Solubility in water, g/100ml at 20 °C: 0.05 (very poor)

Synonyms

(Ethylenedinitrilo)tetraacetic Acid Disodium Salt Dihydrate; N,N’-1,2-Ethanediylbis[N-(carboxymethyl)glycine Disodium Salt Dihydrate; Disodium EDTA Dihydrate; Disodium Dihydrogen Ethylenediaminetetraacetate Dihydrate; Disodium Edetate Dihydrate; Diso

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+]

Anticoagulant

EDTA is widely used as an anticoagulant in blood collection tubes. It prevents blood from clotting by chelating calcium ions, essential for the clotting process []. This allows for blood analysis in various tests, including cell counts, immunological assays, and DNA studies.

Metal Chelation in Biological Studies

EDTA's ability to chelate metal ions makes it crucial in various biological studies. It can:

  • Inactivate enzymes: By removing essential metal cofactors, EDTA can inactivate metalloenzymes, allowing researchers to study specific pathways or enzyme functions [].
  • Mobilize metal ions: EDTA can mobilize metal ions trapped inside cells or tissues, enabling their extraction and analysis. This is helpful in studying metal homeostasis, investigating metal-related diseases, and understanding metal transport mechanisms [].
  • Protect biomolecules from metal-mediated damage: EDTA can protect biomolecules like proteins, nucleic acids, and lipids from oxidative damage caused by metal ions [].

Buffering Solutions

EDTA can act as a buffering agent, helping to maintain a specific pH range in solutions. This is particularly useful in biochemical experiments where maintaining a constant pH is crucial for optimal enzyme activity and stability [].

Analytical Chemistry

EDTA finds various applications in analytical chemistry, including:

  • Masking agent: It can mask the interference of metal ions in certain analytical techniques like atomic absorption spectroscopy and mass spectrometry [].
  • Titration: EDTA can be used for complexometric titration, a technique for determining the concentration of unknown metal ions by measuring the amount of EDTA needed to chelate them [].

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate, commonly referred to as disodium ethylenediaminetetraacetate dihydrate, is a chelating agent with the chemical formula C10H18N2Na2O10 and a molecular weight of 372.24 g/mol. This compound is notable for its ability to bind metal ions, particularly divalent cations such as calcium and magnesium, forming stable complexes. Its chelating properties make it invaluable in various fields, including analytical chemistry, biology, medicine, and industrial applications .

EDTA's primary mechanism of action in biological systems is metal ion chelation. Many enzymes and biological processes rely on metal ions for their function. By binding these metal ions, EDTA can inhibit their activity. This property makes EDTA useful in various applications:

  • Preserving biological samples: Metal ions can degrade biomolecules like DNA and proteins. EDTA can chelate these metal ions, preventing their destructive effects and preserving the integrity of the samples.
  • Inactivating enzymes: EDTA can inactivate enzymes that require metal ions as cofactors for their activity.
  • Cell culture: EDTA can be used to remove trace metals from cell culture media, which can be essential for some cell lines.

While EDTA is generally considered safe for normal handling, some safety precautions should be taken:

  • Skin and eye irritant: EDTA can irritate the skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Inhalation hazard: Inhalation of EDTA dust can irritate the respiratory tract. Use in a well-ventilated area.
  • Improper disposal: Improper disposal of EDTA can contaminate water sources. Follow local regulations for waste disposal.

The primary reaction involving disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is its interaction with metal ions. The compound acts as a ligand, coordinating with metal ions through its carboxylate groups. This reaction can be summarized as follows:

M2++disodium 2 2 bis carboxymethyl amino ethyl carboxylatomethyl amino acetate M disodium 2 2 bis carboxymethyl amino ethyl carboxylatomethyl amino acetate 2\text{M}^{2+}+\text{disodium 2 2 bis carboxymethyl amino ethyl carboxylatomethyl amino acetate}\rightarrow \text{ M disodium 2 2 bis carboxymethyl amino ethyl carboxylatomethyl amino acetate }^{2-}

Where M2+\text{M}^{2+} represents a divalent metal ion such as calcium or magnesium.

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate exhibits significant biological activity, particularly in its role as an inhibitor of metalloproteases—enzymes that require metal ions for their activity. This property makes it useful in enzyme assays and protein purification processes. Furthermore, it is employed in chelation therapy to remove heavy metals from the body, thereby preventing toxicity associated with metals like lead and mercury .

The synthesis of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate typically involves the following steps:

  • Reaction of Ethylenediamine with Chloroacetic Acid: Ethylenediamine reacts with chloroacetic acid under basic conditions (using sodium hydroxide), resulting in the formation of ethylenediaminetetraacetic acid.
  • Neutralization: The resulting acid is neutralized with sodium hydroxide to produce the disodium salt.
  • Crystallization: The final product is crystallized and isolated in its dihydrate form.

In industrial settings, this process is scaled up using large reactors where conditions are carefully controlled to maximize yield and purity .

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate has a wide range of applications:

  • Analytical Chemistry: Used as a chelating agent to determine metal ion concentrations.
  • Biological Research: Inhibits metalloproteases and aids in protein purification.
  • Medicine: Utilized in chelation therapy for heavy metal detoxification.
  • Water Treatment: Prevents scale formation by sequestering metal ions .

Studies have demonstrated that disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate effectively interacts with various metal ions, forming stable complexes that can be analyzed using techniques such as spectrophotometry and chromatography. These interactions are crucial for understanding its role in both biological systems and industrial processes where metal ion concentration control is essential .

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate shares similarities with other chelating agents but has unique properties that set it apart. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethylenediaminetetraacetic acidC10H16N2O8Stronger binding affinity for metals
Nitrilotriacetic acidC6H9N3O6Less effective at higher pH levels
Diethylenetriaminepentaacetic acidC14H23N3O10More complex structure allowing for multiple binding sites

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is particularly effective at sequestering divalent cations due to its multiple carboxylate groups, making it a preferred choice in many applications where selective metal ion binding is necessary .

Physical Description

White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS]

Color/Form

White crystalline powder

Color Additive Status

Array
FDA Color Additive Status for COSMETIC use

XLogP3

-5.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

372.07568334 g/mol

Monoisotopic Mass

372.07568334 g/mol

Flash Point

Flash point is> 100 °C,

Heavy Atom Count

24

Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float
Relative density (water = 1): 0.86

Decomposition

Disodium EDTA decomposes at 252 °C.
When heated to decomposition it emits toxic fumes of /nitrogen oxides and sodium oxides/.

Melting Point

MP: 242 °C /EDTA disodium dihydrate/

UNII

9G34HU7RV0

Related CAS

10378-23-1
65501-25-9
13235-36-4
67401-50-7

GHS Hazard Statements

Aggregated GHS information provided by 412 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 92 of 412 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 320 of 412 companies with hazard statement code(s):;
H302 (59.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (36.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (43.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (51.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (56.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (42.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (21.88%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (36.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the reduction of blood levels and depot stores of lead in lead poisoning (acute and chronic) and lead encephalopathy, in both pediatric populations and adults.

Therapeutic Uses

Anticoagulants; Chelating Agents; Food Additives
Endrate (Edetate Disodium Injection, USP) is indicated in selected patients for the emergency treatment of hypercalcemia and for the control of ventricular arrhythmias associated with digitalis toxicity. /Included in US product label/
Disodium edentate is also used therapeutically as an anticoagulant as it will chelate calcium and prevent the coagulation of blood in vitro. Concentrations of 0.1% w/v are used in small volumes for hematological testing and 0.3% w/v in transfusions.
Disodium EDTA is used occasionally to terminate the effects of injected calcium, to antagonize digitalis toxicity, or to suppress tachyarrhythmias. /Former/
For more Therapeutic Uses (Complete) data for Disodium EDTA (8 total), please visit the HSDB record page.

Pharmacology

Edetate Disodium is the disodium salt form of edetate, a heavy metal chelating agent with anti-hypercalcemic and anti-arrhythmic properties. Edetate, a heavy metal antagonist, chelates divalent and trivalent metals, forming soluble stable complexes which are readily excreted by the kidneys, thereby can be used to lower serum calcium concentrations. In addition, this agent exerts a negative inotropic effect on the heart through a transiently induced hypocalcemic state, thereby antagonizing the inotropic and chronotropic effects of digitalis glycosides on the ventricles of the heart. Upon ocular administration, edetate exerts its ophthalmic effect by chelating calcium to form soluble complexes, thereby removing corneal calcium deposits.

Mechanism of Action

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart.
Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium.

Vapor Pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

Other CAS

6381-92-6

Absorption Distribution and Excretion

After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.
Disodium edentate ... /is/ poorly absorbed from the gastrointestinal tract and /is/ associated with few adverse effects when used as an excipient in pharmaceutical preparations.
Twenty male Sprague-Dawley rats were divided into four groups of five animals each. Rats in group 1 received ip injections of (14)C Disodium EDTA, group 2 received this compound on depilated skin, rats in group 3 received this compound on depilated and abraded skin (abraded every 2 or 3 cm over treated area), and group 4 was the control group. The specific activity of the (14)C Disodium EDTA was 21.6 mCi/mM and it was dissolved in saline to yield a final solution of 50 pCi/mL. Animals that received ip injections got 0.5 mL of this solution, or 25 pCi of (14)C Disodium EDTA. Animals that had the compound applied to the skin received 25 pCi of (14)C Disodium EDTA in the form of an ointment (modulan, mineral oil, petrolatum, cetyl alcohol 35:21 :25:12) spread over an area of 50 sq cm spread over a sheet of thin polyethylene. This sheet was taped to the trunk of each animal. A collar was fixed around the neck of the rats. All animals were decapitated 24 hours after treatment. The tissue distribution (per 100 mg wet organ weight) of (14)C Disodium EDTA 24 hours after ip administration was as follows: liver 577+/- 13, small intestine 631 +/- 25, large intestine 696 +/- 19, and kidney 1964 +/- 220. Twenty-four hours after application on normal skin the tissue distribution was as follows: liver 6 +/- 4, small intestine 99 +/- 22, large intestine 107 +/- 24, and kidneys 29 +/- 12. Twenty-four hours after application on abraded skin the tissue distribution was as follows: liver 139 +/- 34, small intestine 214 +/- 76, large intestine 309 +/- 115, and kidneys 222 +/- 30.
/Investigators/ reported that rats fed 0.5%, 1.0%, and 5.0% Disodium EDTA for 12 weeks excreted 82.2%, 44.5%, and 45.4%, respectively, of the ingested dose in the urine and feces. The feces contained 99.4%, 98.2%, and 97.5% of the excreted material and the urine contained 0.6%, 1.8%, and 2.5% of the material for the respective doses.
For more Absorption, Distribution and Excretion (Complete) data for Disodium EDTA (7 total), please visit the HSDB record page.

Metabolism Metabolites

Almost none of the compound is metabolized.
EDTA is reportedly eliminated essentially unchanged.

Associated Chemicals

Trisodium Ethylenediaminetetraacetate trihydrate;150-38-9

Wikipedia

Ethylenediaminetetraacetic_acid
Creatine

Drug Warnings

/BOXED WARNING/ The use of this drug in any particular patient is recommended only when the severity of the clinical condition justifies the aggressive measures associated with this type of therapy.
Clinical studies of edetate disodium did not include sufficient numbers of patients aged 65 and over to determine whether they respond differently from younger subjects. Other reported clinical experience has not identified differences in responses between elderly and younger patients. In general, dose selection for an elderly patient should be cautious, reflecting the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy.
Fatal medication errors have occurred that involve confusion between edetate calcium disodium (calcium EDTA) and edetate disodium (no longer commercially available in the US). Children and adults have mistakenly received edetate disodium instead of edetate calcium disodium; at least 5 deaths have occurred as a result of inadvertent administration of edetate disodium. Although both edetate calcium disodium and edetate disodium are heavy metal antagonists, the 2 drugs were originally approved by the US Food and Drug Administration (FDA) for different uses and have different effects; edetate disodium was formerly FDA approved for use in selected patients for the emergency treatment of hypercalcemia or for the control of ventricular arrhythmias associated with cardiac glycoside toxicity. Use of edetate disodium may result in a substantial, and sometimes fatal, decrease in serum calcium concentrations. In June 2008, FDA withdrew its prior approval for edetate disodium because of safety concerns following a review of the risk-benefit profile of the drug. FDA stated that it was not considering additional action regarding edetate calcium disodium at that time; most of the fatalities following administration of an EDTA drug have involved medication errors in which edetate disodium was administered instead of edetate calcium disodium. FDA has not received reports of any fatalities resulting from the administration of edetate calcium disodium that involve a medication error.
Edetate Disodium Injection is contraindicated in anuric patients. It is not indicated for the treatment of generalized arteriosclerosis associated with advancing age.
For more Drug Warnings (Complete) data for Disodium EDTA (22 total), please visit the HSDB record page.

Biological Half Life

After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.

Use Classification

Fragrance Ingredients

Methods of Manufacturing

All of the industrially used methods of manufacture of EDTA and its salts involve the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of EDTA. The salts, or edetates, are then formed by hydrolysis. EDTA can also be formed by heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst. Disodium EDTA was prepared by dissolving EDTA into a hot solution that contained two equivalents of sodium hydroxide. The solution was then allowed to crystallize.
(Ethylenedinitrilo)tetraacetic acid is dissolved in a hot solution containing two equivalents of NaOH, and the disodium salt is allowed to crystallize.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:2): ACTIVE
Disodium edetate, Na2EDTA, and ... closely related compounds have been used as industrial and analytical reagents because they chelate many divalent & trivalent metals

Analytic Laboratory Methods

EDTA in pickled vegetables was identified by gas-liquid chromatography and confirmed by mass fragmentography after conversion to its tetramethyl ester.
A spectrophotometric method for determining EDTA in freshwater is presented. The sensitivity of the method is 10 ug.
Ethylenediaminetetraacetic acid and related chelating agents are readily analyzed by titration with standardized solutions of metal salts, which react quantitatively to form metal chelate complexes. The endpoint is commonly determined by the precipitation and turbidity of an insoluble metal compound or the color change of a metal-sensitive dye used as an indicator.
Method: ASTM D3113A, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing free Na4EDTA or heavy metal or alkaline earth chelates of Na4EDTA either individually or in combination, in concentrations from 0.5 to 20 mg/L. Higher concentrations may be determined by dilution; Detection Level: 0.5 mg/L.
Method: ASTM D3113B, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing unchelated EDTA in concentrations of 1 to 50 mg/L. Higher concentrations may be determined by diluting the sample; Detection Level: 1 mg/L.

Clinical Laboratory Methods

Ethylene diamine tetraacetic acid (EDTA) is a chelator for metal ions that has found widespread application in modern medicine and pharmacy. However, few studies have examined the cytotoxic side-effects of EDTA when added to biological samples upon various laboratory analyses. The present study was aimed at assessing the artefactual side-effects of EDTA on some biochemical assays performed on human milk samples. The secondary effects of addition of EDTA (at a final concentration of 20 mmol/L) to inhibit complement system activation in human breast-milk samples were examined, using different laboratory techniques and methods, compared to milk samples with equivalent volumes of phosphate-buffered saline added. Assays considered included Biuret's test for total protein measurement, CH50 assays of whole complement activity, pH measurements and total cell counts. The toxic effects of EDTA included breast-milk cell loss, disruption of milk fat globule membrane and subsequent release of membrane-bound protein, free fatty acids and reduction in pH. It also caused false-positive results of hemolytic assays.

Storage Conditions

Store at 25 °C (77 °F) with excursions permitted between 15 to 30 °C (59 to 86 °F).
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a refrigerator.

Interactions

/Investigators/ reported that Disodium EDTA (10 mg/mL) increased the intestinal absorption of neutral, basic, and acidic compounds in the male Sprague-Dawley rat. The chelating agent increased the absorption of (14)C-mannitol and (14)C-inulin from <2% to 7%-b 1%, the absorption of (14)C-N-methyldecamethonium from 2%-3% to 11%-15%, and the absorption of sulfanilic acid from 11%-14% to 26%-32%. Plasma concentrations of the drugs were increased as much as five- or sixfold, compared to controls.
Disodium EDTA at a concentration of 1% (w/v; 24 mM) increased the in situ drug absorption of acetazolamide from the small intestine of male Charles River rats when administered with 1% (w/v) reduced glutathione. Intestinal absorption was increased by 1.5 to 2 times; however, absorption from the stomach was not affected by treatment with EDTA and glutathione. The investigators suggested that Disodium EDTA altered the aqueous permeability of the intestinal epithelium by the chelation of magnesium and calcium ions, thereby separating the epithelial cells.

Stability Shelf Life

Generally, EDTA is stable as a solid and in aqueous solution. Only strong oxidizing agents can attack it chemically. The stability of EDTA-metal chelates increases according to the order: Na+ EDTA is less stable than its salts and tends to decarboxylate when heated to 150 °C. It is stable when stored and when boiled in aqueous solution.

Dates

Modify: 2023-08-15

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